

2,3-Difluorophenylacetic acid molecular structure and weight

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Compound of Interest

Compound Name: **2,3-Difluorophenylacetic acid**

Cat. No.: **B120708**

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An In-depth Technical Guide to 2,3-Difluorophenylacetic Acid

This technical guide provides a comprehensive overview of **2,3-Difluorophenylacetic acid**, a versatile fluorinated compound. It is intended for researchers, scientists, and professionals in drug development and agrochemical industries. This document details the molecule's structure, physicochemical properties, synthesis protocols, and its role as a key intermediate in the creation of biologically active molecules.^[1] The unique properties conferred by its fluorine substituents, such as enhanced metabolic stability and bioavailability, make it a valuable building block in modern chemistry.^[1]

Molecular Structure and Properties

2,3-Difluorophenylacetic acid is an organic compound featuring a phenyl ring substituted with two fluorine atoms at positions 2 and 3, and an acetic acid group at position 1. The fluorine atoms significantly influence the electronic properties and reactivity of the molecule.

Physicochemical and Spectroscopic Data

The quantitative data for **2,3-Difluorophenylacetic acid** are summarized in the table below for easy reference and comparison.

Property	Value	Source (Citation)
CAS Number	145689-41-4	[1] [2] [3] [4]
Molecular Formula	C ₈ H ₆ F ₂ O ₂	[1] [2] [3] [4]
Molecular Weight	172.13 g/mol	[3] [5]
IUPAC Name	2-(2,3-difluorophenyl)acetic acid	[4]
Appearance	White crystals or powder	[4]
Purity	≥ 97.5% (HPLC, Titration)	[4]
Melting Point	76-77 °C	[2]
Boiling Point	253 °C at 760 mmHg	[2]
Density	1.338 g/cm ³	[2]
Flash Point	106.8 °C	[2]
Refractive Index	1.491	[2]
SMILES	OC(=O)CC1=CC=CC(F)=C1F	[4]
InChI Key	UXSQXUSJGPVOKT-UHFFFAOYSA-N	[4]

Applications in Research and Development

The unique fluorinated structure of **2,3-Difluorophenylacetic acid** makes it a valuable intermediate in several industrial applications:

- **Pharmaceutical Development:** It serves as a crucial building block in the synthesis of pharmaceuticals, especially anti-inflammatory and analgesic agents.[\[1\]](#) The fluorine substitutions are known to enhance biological activity and improve the metabolic stability and bioavailability of drug candidates.[\[1\]](#)
- **Agrochemicals:** The compound is utilized in the formulation of effective and selective herbicides and pesticides.[\[1\]](#) The presence of fluorine atoms contributes to the stability and

efficacy of these agrochemicals.[1]

- Liquid Crystal Materials: The development of synthesis routes for this acid has been strategically important for creating fluoride-containing naphthol-based color liquid crystal materials.[6]

Experimental Protocols: Synthesis Methodologies

Several methods for the preparation of **2,3-Difluorophenylacetic acid** have been developed, aiming for high yield, safety, and industrial scalability. Below are detailed protocols from cited literature.

Method 1: From 2,3-Difluoro Toluene via Photohalogenation and Carbonylation

This process involves a two-step reaction starting from 2,3-difluoro toluene. It is highlighted as a green process route with mild reaction conditions and high yield.[6]

Experimental Workflow:



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Caption: Synthesis of **2,3-Difluorophenylacetic acid** from 2,3-Difluoro Toluene.

Protocol Steps:

- Photohalogenation: 2,3-difluoro toluene is reacted with a halogenating agent such as chlorine or bromine.[6] The reaction can be conducted with or without a solvent like carbon tetrachloride and proceeds under an ultraviolet light source to yield 2,3-difluoro benzyl halide.[6]

- **Carbonylation:** The resulting 2,3-difluoro benzyl halide undergoes a carbonylation reaction with carbon monoxide.^[6] This step is performed in the presence of a catalyst, such as a cobalt tetracarbonyl salt (e.g., cobalt tetracarbonyl sodium), to directly generate **2,3-difluorophenylacetic acid**.^[6]

Method 2: From o-Difluorobenzene via Organolithium Intermediate

This industrial preparation method is designed to have a simple process, mild reaction conditions, and result in a high-purity product.^[7]

Experimental Workflow:



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Caption: Synthesis of **2,3-Difluorophenylacetic acid** from o-Difluorobenzene.

Protocol Steps:

- **Lithiation:** At low temperatures, o-difluorobenzene reacts with an organolithium reagent to generate o-difluorobenzene lithium.^[7]
- **Esterification:** The organolithium intermediate then reacts with an oxalic acid ester or oxalic acid ester chloride to produce 2,3-difluorophenylglyoxylic acid ester.^[7]
- **Reduction and Purification:** The resulting ester is reduced under alkaline conditions.^[7] The final product, **2,3-difluorophenylacetic acid**, is obtained through acidification and precipitation, followed by crystallization and purification.^[7]

Method 3: From 2,3-Difluoroaniline

This method utilizes 2,3-difluoroaniline as the starting material in a multi-step synthesis.

Protocol Steps:

- **Diazotization:** 2,3-difluoroaniline (250g) is added to 900g of 20% HCl and heated to 85-95 °C until a clear solution is formed.[8]
- **Reaction Setup:** The solution is cooled to -5 to 5 °C, and dichloromethane (400g), tetrabutylammonium chloride (20g), and copper acetate (20g) are added.[8]
- **Addition:** A solution of vinylidene chloride (250g) in dichloromethane is added dropwise.[8]
- **Nitrosation:** While maintaining the temperature, an aqueous solution containing 150g of sodium nitrite is slowly added dropwise.[8]
- **Reaction and Quenching:** The reaction is allowed to proceed for 2 hours. Afterward, any excess nitrite is quenched to complete the reaction.[8] Subsequent workup and purification steps yield the final product.

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